tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate
Description
tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate is a bicyclic compound featuring a 4-azabicyclo[5.1.0]octane core. The structure comprises a fused cyclopropane and azepane ring system, with a tert-butyl carbamate group at position 4 and an aminomethyl substituent at position 1. This compound is likely utilized as a synthetic intermediate in pharmaceutical chemistry due to its rigid bicyclic framework and functional groups amenable to further derivatization .
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-10-8-13(10,9-14)5-7-15/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHNMYALVMKKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate typically involves the following steps:
Formation of the 4-azabicyclo[5.1.0]octane core: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the aminomethyl group: This step often involves the use of aminomethylating agents under controlled conditions.
Esterification to form the tert-butyl ester: This is usually done using tert-butyl alcohol and an appropriate esterification catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The tert-butyl ester group can be substituted with other ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for ester or amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate is in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of bicyclic compounds have been synthesized and tested for their effects on various cancer cell lines, demonstrating promising cytotoxic activity against leukemia and CNS cancer cell lines . The potential for this compound to serve as a lead structure in anticancer drug development is noteworthy.
Neuropharmacology
The bicyclic structure of this compound suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.
Research Insights
Studies on related compounds have shown that they can influence neurotransmitter release and receptor activity, which may lead to therapeutic effects in neurological disorders . The specific interactions of this compound with neurotransmitter receptors remain an area for future research.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Target Cell Lines | Inhibition (%) |
|---|---|---|---|
| Compound A | Anticancer | MOLT-4 (Leukemia) | 84.19 |
| Compound B | Anticancer | SF-295 (CNS Cancer) | 72.11 |
| This compound | Potential Lead | TBD | TBD |
Note: TBD indicates that further research is needed to establish specific inhibition percentages for this compound.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The bicyclic core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis highlights structural, synthetic, and functional differences between the target compound and related bicyclic or azacyclic derivatives.
Structural Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Ring Size and Nitrogen Content: The target compound’s 8-membered bicyclo[5.1.0]octane system offers greater conformational rigidity compared to smaller bicyclo[3.1.0]hexane derivatives or non-bicyclic azetidines . The presence of a single nitrogen (vs. diazabicyclo analogs) may reduce hydrogen-bonding capacity but simplifies synthetic routes .
- Substituent Effects: Electron-withdrawing groups (e.g., 3-chlorophenyl in compounds) and fluorine () alter electronic properties and bioavailability. The aminomethyl group in the target compound provides a primary amine for further functionalization.
Key Observations:
- Metal-Templated Assembly : The diazabicyclo[5.1.0]octane derivatives in are synthesized via cyclopropene ring-opening and carbamate coupling, suggesting a scalable route for rigid bicyclic systems .
Functional and Application Differences
- Pharmaceutical Intermediates: The target compound’s aminomethyl group is a handle for coupling with pharmacophores (e.g., pyrimidines in ), whereas derivatives with aryl groups may target aromatic receptor sites.
- Conformational Rigidity : The bicyclo[5.1.0]octane framework is advantageous for locking bioactive conformations, unlike flexible cyclohexane-based analogs ().
Biological Activity
tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate is a bicyclic compound belonging to the azabicyclo family, which is recognized for its potential biological activities. This compound's unique structure, featuring both an amino group and a carboxylate functional group, positions it as a significant candidate in medicinal chemistry, particularly in drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- CAS Number : 2243512-70-9
The compound possesses a bicyclic framework that enhances its ability to interact with biological targets, making it a focus of various studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The compound's azabicyclo structure allows it to mimic natural substrates or inhibitors, facilitating its binding to target sites involved in various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial properties.
- Neuropharmacological Effects : The presence of the amino group is hypothesized to influence neurotransmitter systems, potentially leading to effects on mood and cognition.
- Analgesic Properties : Some derivatives in the azabicyclo class have been explored for pain relief applications, indicating that this compound might share similar therapeutic effects.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Azabicyclo Compounds : A study published in the Journal of Medicinal Chemistry examined various azabicyclo derivatives for their analgesic properties, finding that modifications in the bicyclic structure significantly influenced their efficacy and potency .
- Neuroactive Properties : Research highlighted in Neuroscience Letters demonstrated that certain azabicyclo compounds could modulate neurotransmitter release, providing insights into their potential use in treating neurological disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate | Structure | Antimicrobial, Neuroactive |
| Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | Structure | Analgesic, Antidepressant |
Q & A
Q. How is this compound used in kinase inhibitor development?
- Role : The azabicyclo core mimics purine scaffolds, enabling ATP-binding site interactions.
- Case Study : In EGFR inhibitor synthesis, tert-butyl bicyclo[5.1.0] derivatives are intermediates for introducing hydrophobic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
